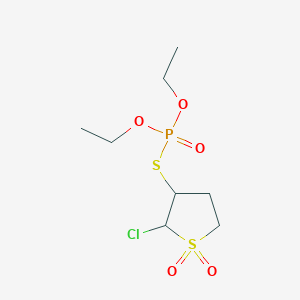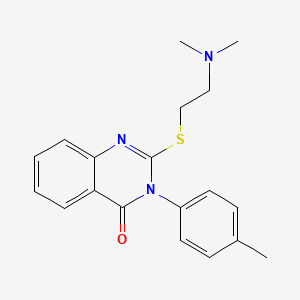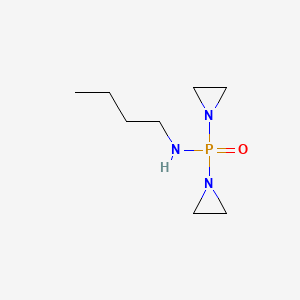![molecular formula C16H14FNO3 B14170279 [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate CAS No. 391258-80-3](/img/structure/B14170279.png)
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate is an organic compound that features both an ester and an amide functional group
Métodos De Preparación
The synthesis of [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 2-(N-methylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Análisis De Reacciones Químicas
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-fluorobenzoic acid and 2-(N-methylanilino)-2-oxoethanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted benzoates.
Aplicaciones Científicas De Investigación
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mecanismo De Acción
The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate include:
[2-(N-methylanilino)-2-oxoethyl] benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
[2-(N-methylanilino)-2-oxoethyl] 4-fluorobenzoate: The fluorine atom is positioned differently on the benzene ring, potentially altering its chemical properties and interactions.
[2-(N-methylanilino)-2-oxoethyl] 3-chlorobenzoate: Substitutes the fluorine atom with chlorine, which may change its reactivity and biological effects.
Propiedades
Número CAS |
391258-80-3 |
|---|---|
Fórmula molecular |
C16H14FNO3 |
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate |
InChI |
InChI=1S/C16H14FNO3/c1-18(14-8-3-2-4-9-14)15(19)11-21-16(20)12-6-5-7-13(17)10-12/h2-10H,11H2,1H3 |
Clave InChI |
CVLFUAJWNXIEPC-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Solubilidad |
32 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)






![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)

